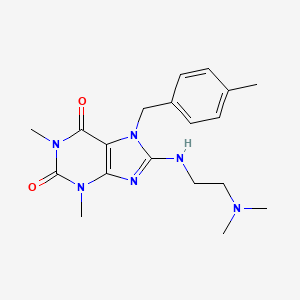

![molecular formula C13H16N4O3 B2419505 N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-83-0](/img/structure/B2419505.png)

N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is involved in various chemical synthesis processes. One notable application is in the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, achieved by reacting ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles such as guanidine, acetamidine, or benzamidine. These reactions afford the esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids in high yields. These esters can be hydrolyzed to carboxylic acids, which upon heating are converted to 4-substituted 2-pyrimidinamines, 2-methyl, or 2-phenylpyrimidines, generally in excellent yields. This synthesis route demonstrates the compound's utility in creating a diverse range of pyrimidine derivatives, which are valuable in various chemical and pharmaceutical applications (Schenone, Sansebastiano, & Mosti, 1990).

Potential in Cardiotonic Activity

Research on novel pyrimidine derivatives, including those synthesized from this compound, has shown promising cardiotonic activity. The synthesis of these derivatives involves reacting ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. The resulting compounds have been evaluated in atria from reserpine-treated guinea pigs, comparing their effects to those induced by milrinone. These studies revealed that certain derivatives, such as 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid, act as effective positive inotropic agents, potentially offering new pathways for cardiac therapeutic development (Dorigo et al., 1996).

Antitumor Potential

Derivatives of this compound have also been studied for their antitumor potential. Research indicates that compounds bearing a variety of groups at the 5-position of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide show significant in vivo antitumor activity, particularly those with electron-withdrawing substituents that ensure the acridine chromophore remains uncharged at physiological pH. This property is crucial for their activity against solid tumors, making them a subject of interest for developing new antitumor drugs (Denny, Atwell, Rewcastle, & Baguley, 1987).

Biochemical Analysis

Biochemical Properties

The carboxamide moiety in N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity

Molecular Mechanism

This compound likely exerts its effects at the molecular level through binding interactions with biomolecules

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-16(2)8-6-14-11(18)10-12(19)15-9-5-3-4-7-17(9)13(10)20/h3-5,7,19H,6,8H2,1-2H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDKQTHUSDMKKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)

![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)

![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)

![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)